Thymol Blue sodium salt
Overview
Description
- Thymol Blue sodium salt is a pH indicator with visual transition intervals:
- pH 1.2 (red) to pH 2.8 (yellow)
- pH 8.0 (yellow) to pH 9.2 (blue)
- It is a brownish-green or reddish-brown crystalline powder.
- Insoluble in water but soluble in alcohol and dilute alkali solutions.
Molecular Structure Analysis
- Chemical formula: C27H30O5S
- Molar mass: 466.59 g/mol
- Melting point: 221–224 °C (decomposes)
Chemical Reactions Analysis
- Thymol Blue acts as a pH indicator, transitioning between colors at specific pH ranges.
- It is a component of Universal indicator.
Physical And Chemical Properties Analysis
- Assay: ≥98%
- Solubility: 95% ethanol: 10 mg/mL (clear, dark green)
- Extinction coefficients at specific wavelengths
Scientific Research Applications
Enhancing Plant Salt Tolerance
Thymol has been studied for its potential in enhancing plant tolerance to salt stress. It has shown promising results in improving root growth under salt stress in rice by reducing cell membrane damage, oxidative stress, and cell death. This is achieved through the activation of anti-oxidative capacity and modulation of Na+ homeostasis in plant cells (Cheng et al., 2019).
Application in Binding Studies
Thymol blue sodium salt has been used in studies exploring the selective binding of guest molecules. In a specific instance, it was demonstrated that cross-linked hyperbranched polyglycerols could complex thymol blue and exhibit differential complex stability (Burakowska et al., 2009).
Use in pH Determination
The compound has historical applications in determining the hydrogen ion concentration of marine organisms, providing insights into their physiological conditions (Atkins, 1922).
Packaging Applications
Sodium alginate-based films incorporated with thymol have been explored for packaging fresh-cut apples. These films have shown improved physical and functional properties, including tensile strength, UV-vis light blocking capability, and antimicrobial activities (Jingxin et al., 2021).
Enhancing Food Safety
Thymol nanoencapsulation using sodium caseinate has been investigated for its antilisterial properties in food products. This encapsulation technique shows potential in improving the microbiological safety and quality of foods (Pan et al., 2014).
Safety And Hazards
- May cause irritation.
- Toxicological properties not fully investigated.
- Harmful if swallowed (only hazardous when percent values are above 10%).
For future directions, further research can explore its applications in plant salinity tolerance and potential environmental uses12.
properties
IUPAC Name |
sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVBEHWEOJMHDS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76-61-9 (Parent) | |
Record name | EINECS 263-650-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90897401 | |
Record name | Thymol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thymol Blue sodium salt | |
CAS RN |
62625-21-2 | |
Record name | EINECS 263-650-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Thymol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis[5-methyl-2-(1-methylethyl)phenolate] S,S-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.845 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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